3-Chloro-5-(trifluoromethoxy)benzyl bromide
Description
3-Chloro-5-(trifluoromethoxy)benzyl bromide (CAS: 886503-33-9) is a halogenated aromatic compound with the molecular formula C₈H₅BrClF₃O and a molecular weight of 289.48 g/mol . It features a benzyl bromide backbone substituted with a chlorine atom at position 3 and a trifluoromethoxy (-OCF₃) group at position 3. This compound is primarily used as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitution reactions .
Key physical properties include:
Properties
IUPAC Name |
1-(bromomethyl)-3-chloro-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-4-5-1-6(10)3-7(2-5)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVSKKRMOPJKLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590672 | |
| Record name | 1-(Bromomethyl)-3-chloro-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886503-33-9 | |
| Record name | 1-(Bromomethyl)-3-chloro-5-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886503-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-3-chloro-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethoxy)benzyl bromide typically involves the bromination of 3-Chloro-5-(trifluoromethoxy)benzyl alcohol. The reaction is carried out by slowly adding phosphorus tribromide to a solution of 3-Chloro-5-(trifluoromethoxy)benzyl alcohol in anhydrous ether at 0°C. The reaction mixture is stirred for 30 minutes, and the completion of the reaction is monitored by thin-layer chromatography (TLC). The reaction mixture is then poured into an ice-water mixture and stirred for 1-2 hours to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar bromination reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate
This compound is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, which is essential for constructing complex molecular architectures .
Case Study: Suzuki-Miyaura Coupling
In a study focusing on the application of 3-Chloro-5-(trifluoromethoxy)benzyl bromide in Suzuki-Miyaura coupling reactions, researchers demonstrated its effectiveness in forming biaryl compounds. The reaction conditions typically involve a palladium catalyst and a base, where the compound acts as an electrophile, facilitating the formation of desired products with high yields.
Medicinal Chemistry
Pharmaceutical Development
The compound has been explored for its potential therapeutic effects in drug development. It serves as a building block for synthesizing pharmaceutical agents, including antibiotics and sedatives. The trifluoromethoxy group is particularly valuable for enhancing biological activity and selectivity .
Case Study: Anticancer Agents
Research has indicated that derivatives of this compound exhibit anticancer properties. In a series of experiments, compounds synthesized from this bromide demonstrated significant inhibition of cancer cell proliferation, suggesting its potential use in developing new cancer therapies .
Material Science
Functional Materials Preparation
In material science, this compound is employed to prepare functional materials with specific properties. Its unique chemical structure contributes to the development of materials that exhibit enhanced thermal stability and chemical resistance .
Data Table: Properties of Functional Materials
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Application Areas | Coatings, Polymers |
Chemical Biology
Biochemical Probes
The compound is also used as a biochemical probe to study molecular interactions and biological processes. It can modify biomolecules through nucleophilic substitution reactions at the benzylic position, leading to covalent bond formation with enzymes and proteins.
Case Study: Enzyme Interaction Studies
In biochemical research, this compound has been utilized to investigate enzyme kinetics and mechanisms. Studies have shown that it can act as an inhibitor or activator depending on the nature of the interacting nucleophile, providing insights into enzyme functionality and regulation .
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethoxy)benzyl bromide involves its reactivity towards nucleophiles due to the presence of the electrophilic bromomethyl group. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in various chemical biology applications to study protein-ligand interactions and enzyme mechanisms .
Comparison with Similar Compounds
Structural and Reactivity Analysis
- Electron-Withdrawing Effects : The chlorine and trifluoromethoxy groups in the target compound enhance electrophilicity at the benzyl position, facilitating nucleophilic substitution (e.g., with amines or thiols) compared to analogs with electron-donating groups like methyl (-CH₃) .
- Steric Considerations : The 3-chloro-5-(trifluoromethoxy) substitution pattern minimizes steric hindrance compared to analogs with substituents at adjacent positions (e.g., 3,4-dichloro derivative in ), which may reduce reaction efficiency .
- Reaction Yields : High conversion rates (96–99%) observed in alkylation reactions of 4-(trifluoromethoxy)benzyl bromide () suggest similar reactivity for the target compound, though temperature control is critical to avoid cyclized byproducts .
Biological Activity
3-Chloro-5-(trifluoromethoxy)benzyl bromide (CAS 886503-33-9) is a fluorinated organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article delves into the compound's biological activity, mechanism of action, and its implications in scientific research.
- Molecular Formula : C₈H₅BrClF₃O
- Molecular Weight : 289.48 g/mol
- Structure : The compound features a chlorinated benzene ring substituted with a trifluoromethoxy group and a bromine atom, which contributes to its reactivity and biological interactions.
Target Interactions
This compound primarily interacts with biomolecules through nucleophilic substitution reactions. The bromine atom is highly reactive, allowing it to form covalent bonds with nucleophilic residues in proteins such as cysteine, lysine, and serine. This interaction can lead to either enzyme inhibition or activation depending on the specific target protein and the nature of the nucleophile involved .
Biochemical Pathways
The compound's ability to modify key proteins suggests its role in influencing cellular processes such as:
- Cell Signaling : Modifications of signaling proteins can alter downstream signaling pathways, impacting cellular responses.
- Gene Expression : Covalent modifications can affect transcription factors, leading to changes in gene expression profiles .
Cellular Effects
In vitro studies have indicated that this compound can significantly influence cellular functions:
- Protein Modification : The compound modifies proteins involved in critical pathways, potentially leading to altered phosphorylation states and changes in cellular metabolism.
- Toxicity Profiles : At low concentrations, it selectively modifies proteins without significant toxicity; however, higher doses may induce adverse effects such as oxidative stress and apoptosis.
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound vary with dosage:
- Low Doses : Selective protein modification occurs with minimal toxicity.
- High Doses : Induction of cellular damage and inflammation has been observed, suggesting a threshold effect where certain concentrations elicit measurable biological responses .
Applications in Research
This compound is utilized in various scientific domains:
Case Studies and Research Findings
- Enzyme Inhibition Studies : In studies examining enzyme interactions, compounds similar to this compound demonstrated significant inhibition of acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases .
- Synthesis of Glycosyl Donors : Research has shown that trifluoromethylated benzyl groups improve stereoselectivity in glycosylation reactions, enhancing the efficiency of carbohydrate chemistry applications .
- Antiparasitic Activity : Investigations into related compounds have revealed improved metabolic stability and aqueous solubility when trifluoromethyl groups are incorporated, suggesting potential for developing new antimalarial therapies .
Q & A
Basic: What are the key synthetic routes for preparing 3-chloro-5-(trifluoromethoxy)benzyl bromide?
Methodological Answer:
A common approach involves bromination of the corresponding benzyl alcohol or toluene derivative. For example, bromination of 3-chloro-5-(trifluoromethoxy)benzyl alcohol using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under anhydrous conditions can yield the target compound. Alternatively, direct substitution of a benzyl chloride precursor with bromide ions (e.g., using NaBr in a polar solvent) may be employed. Evidence from analogous compounds suggests that reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid competing side reactions, such as hydrolysis or over-bromination .
Advanced: How can competing reactivity at the benzyl position be managed during nucleophilic substitution reactions involving this compound?
Methodological Answer:
The electron-withdrawing chloro and trifluoromethoxy substituents activate the benzyl bromide toward nucleophilic substitution but may also promote undesired elimination or oxidation. To mitigate this:
- Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states without participating in side reactions.
- Employ controlled stoichiometry of nucleophiles (e.g., phthalimide, amines) to prevent over-alkylation.
- Monitor reaction progress via TLC or HPLC to isolate intermediates before decomposition. For example, in a phthalimide substitution reaction, excess potassium carbonate was used to maintain basicity and suppress acid-catalyzed side reactions .
Basic: What spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H NMR : Look for characteristic signals, such as the benzyl CH₂Br peak near δ 4.6–4.8 ppm (split by coupling with adjacent substituents). Aromatic protons in the chloro- and trifluoromethoxy-substituted ring typically appear as multiplets in δ 7.2–7.6 ppm .
- ¹³C NMR : The benzyl carbon attached to bromine resonates near δ 30–35 ppm.
- Mass Spectrometry (MS) : Confirm the molecular ion peak (exact mass: ~272.91 g/mol) and fragmentation patterns consistent with the loss of Br or CF₃O groups .
- Elemental Analysis : Verify Br and Cl content to assess purity (>95% by HPLC or GC) .
Advanced: How can researchers resolve discrepancies in reaction yields when using this compound as an alkylating agent?
Methodological Answer:
Yield variations often arise from:
- Moisture Sensitivity : Hydrolysis of the benzyl bromide to the alcohol can occur. Ensure anhydrous conditions (e.g., molecular sieves, inert atmosphere) .
- Steric Hindrance : Bulky nucleophiles (e.g., tertiary amines) may require elevated temperatures or prolonged reaction times.
- Competing Pathways : Use kinetic vs. thermodynamic control. For example, in a synthesis of a piperazine derivative, stepwise addition of methylamine and extended heating (100°C, 8 hours) improved yield by favoring the desired alkylation over elimination .
Basic: What are the stability and recommended storage conditions for this compound?
Methodological Answer:
this compound is moisture- and light-sensitive. Store under:
- Inert Atmosphere : Argon or nitrogen to prevent oxidation.
- Low Temperature : –20°C in amber vials to slow degradation.
- Desiccants : Include silica gel or molecular sieves in storage containers. Stability studies on similar benzyl bromides indicate a shelf life of 6–12 months under these conditions .
Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The chloro (–Cl) and trifluoromethoxy (–OCF₃) groups are meta-directing and electron-withdrawing, which:
- Reduce Electron Density at the benzyl position, enhancing electrophilicity for SN2 reactions.
- Modulate Reactivity in Suzuki-Miyaura couplings: The bromide may act as a leaving group, but the electron-deficient aryl ring can slow oxidative addition to palladium catalysts. Pre-activation with ligands (e.g., XPhos) or microwave-assisted conditions may improve efficiency .
Basic: What are its applications in medicinal chemistry or materials science research?
Methodological Answer:
- Medicinal Chemistry : Used as a building block for alkylating pharmacophores (e.g., in kinase inhibitors or protease inhibitors). For example, derivatives of similar benzyl bromides have been incorporated into thiazolidinedione-based compounds targeting metabolic disorders .
- Materials Science : The trifluoromethoxy group enhances thermal stability and lipophilicity, making it useful in designing liquid crystals or fluorinated polymers .
Advanced: How can researchers optimize purification methods for reaction mixtures containing this compound?
Methodological Answer:
- Flash Chromatography : Use silica gel with a gradient of hexane/ethyl acetate (e.g., 9:1 to 4:1) to separate the product from unreacted starting material or byproducts.
- Recrystallization : Dissolve in a minimal volume of dichloromethane and layer with hexane to induce crystallization.
- Distillation : For large-scale reactions, short-path distillation under reduced pressure (e.g., 0.1 mmHg) can isolate the pure bromide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
